molecular formula C14H13F6NO2 B14244681 N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide CAS No. 185392-63-6

N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide

Cat. No.: B14244681
CAS No.: 185392-63-6
M. Wt: 341.25 g/mol
InChI Key: HDSCOUIHLWENIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with N-methyl-3-oxobutanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems can be employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

185392-63-6

Molecular Formula

C14H13F6NO2

Molecular Weight

341.25 g/mol

IUPAC Name

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-3-oxobutanamide

InChI

InChI=1S/C14H13F6NO2/c1-8(22)3-12(23)21(2)7-9-4-10(13(15,16)17)6-11(5-9)14(18,19)20/h4-6H,3,7H2,1-2H3

InChI Key

HDSCOUIHLWENIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N(C)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.